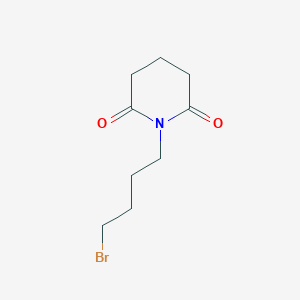

N-(4-bromobutyl)glutarimide

Description

BenchChem offers high-quality N-(4-bromobutyl)glutarimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromobutyl)glutarimide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H14BrNO2 |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

1-(4-bromobutyl)piperidine-2,6-dione |

InChI |

InChI=1S/C9H14BrNO2/c10-6-1-2-7-11-8(12)4-3-5-9(11)13/h1-7H2 |

InChI Key |

YZASUEQNYLQMOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N-(4-bromobutyl)glutarimide as a PROTAC Negative Control: A Technical Whitepaper

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery. However, a critical challenge in PROTAC development is proving the mechanism of action (MoA)—specifically, demonstrating that target degradation is strictly driven by E3 ligase recruitment and not by off-target toxicity, warhead-induced instability, or non-specific "molecular glue" effects[1]. To rigorously validate this MoA, researchers must deploy E3-binding-deficient negative controls[2].

This whitepaper explores the mechanistic grounding and practical application of N-(4-bromobutyl)glutarimide as a highly efficient, bifunctional building block for synthesizing matched Cereblon (CRBN) PROTAC negative controls. By permanently blocking the E3-binding interface while providing a reactive linker handle, this molecule offers a plug-and-play system for validating CRBN-dependent degradation.

Mechanistic Foundation: The CRBN-Glutarimide Interaction

To understand why N-alkylated glutarimides function as perfect negative controls, one must examine the structural biology of the E3 ligase binding event.

PROTACs utilizing immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide rely on the glutarimide moiety to hijack the CRL4^CRBN E3 ubiquitin ligase complex[3]. X-ray crystallography reveals that the glutarimide ring inserts into a shallow, hydrophobic "tri-Trp" pocket on the surface of CRBN, which is comprised of three critical tryptophan residues: Trp380, Trp386, and Trp400[3][4].

The Causality of Binding Abrogation: The sine qua non of this interaction is the hydrogen bond network formed between the free imide nitrogen (NH) of the glutarimide (acting as a hydrogen bond donor) and the backbone carbonyl of His378, alongside the side chain of Trp380[3]. When the glutarimide nitrogen is alkylated (e.g., via a bromobutyl chain or a methyl group), two mechanistic failures occur simultaneously:

-

Loss of H-Bond Donor: The critical hydrogen bond with His378 is permanently abolished[5].

-

Steric Clash: The alkyl chain introduces severe steric bulk that physically prevents the glutarimide ring from entering the tight tri-Trp pocket[2][5].

Consequently, N-alkylated glutarimides exhibit a complete loss of CRBN binding affinity, rendering them incapable of forming the ternary complex required for ubiquitination[1][2].

Caption: Active PROTAC mechanism vs. N-alkylated negative control showing aborted ternary complex formation.

Chemical Utility of N-(4-bromobutyl)glutarimide

While N-methylation of a fully synthesized PROTAC (e.g., dBET1-N-Me) is a standard control strategy[2][6], late-stage methylation can be synthetically challenging if the target-binding warhead contains other reactive amines or susceptible functional groups.

N-(4-bromobutyl)glutarimide solves this by acting as a modular, pre-deactivated building block. Its utility is driven by its bifunctional nature:

-

The N-Alkylation: Guarantees the abrogation of CRBN engagement from the outset of the synthesis.

-

The 4-Bromobutyl Handle: Features a terminal alkyl bromide, a primary electrophile that undergoes highly efficient

nucleophilic substitution when reacted with amines, phenols, or thiols present on the target-binding warhead.

This specific 4-carbon chain is deliberate; it mimics the steric distance of standard PROTAC linkers (like C4-alkyl chains) while permanently occupying the crucial imide nitrogen[7]. By conjugating a warhead directly to this molecule, chemists rapidly generate a structurally analogous "dummy" PROTAC that binds the target protein with high affinity but is fundamentally dead to CRBN[2].

Quantitative Data: Active PROTACs vs. N-Alkylated Controls

To rigorously validate a PROTAC, its degradation profile must be quantitatively compared against its N-alkylated counterpart. The table below summarizes comparative data demonstrating how N-alkylation abolishes degradation efficacy across various targets and scaffolds[1][2][6][8].

| Compound Pair | Target | E3 Ligase Ligand | CRBN Binding (IC₅₀) | Degradation (DC₅₀) | Dₘₐₓ |

| dBET1 (Active) | BRD4 | Thalidomide | ~1.5 µM | 430 nM | >85% |

| dBET1-N-Me (Control) | BRD4 | N-Methyl Thalidomide | >50 µM (No binding) | N/A | 0% |

| SJ995973 (Active) | BRD4 | Phenyl Glutarimide | ~0.8 µM | 5 nM | >95% |

| SJ-N-Me (Control) | BRD4 | N-Methyl Phenyl Glutarimide | >50 µM (No binding) | N/A | 0% |

| XD2-149 (Active) | STAT3 | Pomalidomide | Active Binder | ~1.0 µM | >80% |

| XD2-162 (Control) | STAT3 | N-Methyl Pomalidomide | Inactive | N/A | 0% |

Experimental Protocols: A Self-Validating System

A robust scientific workflow requires self-validating protocols where variables are strictly isolated. The following methodologies detail how to synthesize and deploy N-(4-bromobutyl)glutarimide-derived controls to prove CRBN dependency[2].

Protocol 1: Modular Synthesis of a Negative Control PROTAC

Causality: Using a pre-functionalized, N-alkylated glutarimide ensures the E3-ligase binding face is permanently blocked, isolating the variable of E3 recruitment from the experimental system without risking off-target methylation of the warhead.

-

Preparation: Dissolve the target-binding warhead (containing a free primary/secondary amine or phenol) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add a mild base, such as Potassium Carbonate (

) (3.0 eq), to deprotonate the nucleophile. For amine nucleophiles, N,N-Diisopropylethylamine (DIPEA) is preferred. -

Conjugation: Add N-(4-bromobutyl)glutarimide (1.2 eq) to the reaction mixture. The alkyl bromide undergoes an

nucleophilic substitution with the warhead's nucleophile. -

Reaction: Stir the mixture at 60°C for 12–18 hours under an inert argon atmosphere. Monitor reaction progress via LC-MS to confirm the consumption of the warhead.

-

Purification: Quench with distilled water, extract the organic layer with ethyl acetate, concentrate under reduced pressure, and purify via preparative HPLC to isolate the N-alkylated negative control PROTAC.

Protocol 2: Cellular Validation of CRBN-Dependent Degradation

Causality: By comparing the active PROTAC (which forms the ternary complex) against the N-alkylated control (which binds the target but cannot bind CRBN), any loss of target protein can be definitively attributed to CRBN-mediated proteasomal degradation rather than warhead-induced transcriptional suppression or instability[1][2].

-

Cell Plating: Seed target cells (e.g., MV4-11 or MDA-MB-231) in 6-well plates at

cells/well and incubate overnight. -

Treatment: Treat cells in parallel with (a) Vehicle (0.1% DMSO), (b) Active PROTAC (titrated from 10 nM to 1 µM), and (c) N-alkylated Negative Control PROTAC (matched concentrations) for 4 to 24 hours[1].

-

Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the cellular proteome.

-

Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against the Protein of Interest (POI) and a loading control (e.g., GAPDH or

-actin). -

Quantification: Analyze band intensities. The active PROTAC must exhibit a dose-dependent decrease in POI levels, whereas the N-alkylated control must show 0% degradation, validating the CRBN-dependent mechanism[2].

Caption: Step-by-step experimental workflow for validating PROTAC mechanism using matched negative controls.

References

-

Blood (ASH Publications). "Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma." URL:[Link]

-

PubMed Central (NIH). "Lessons in PROTAC design from selective degradation with a promiscuous warhead." URL:[Link]

-

PubMed Central (NIH). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." URL:[Link]

-

PubMed Central (NIH). "Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91." URL:[Link]

Sources

- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide-O-C4-NH2 | Benchchem [benchchem.com]

- 8. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-bromobutyl)glutarimide vs. N-(4-bromobutyl)phthalimide: A Comparative Analysis for Strategic Application in Synthesis and Targeted Protein Degradation

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical biology, the selection of appropriate chemical building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of bifunctional molecules, N-(4-bromobutyl)glutarimide and N-(4-bromobutyl)phthalimide appear structurally similar at first glance, each possessing a versatile 4-bromobutyl chain ripe for nucleophilic substitution. However, the subtle yet profound difference in their cyclic imide warheads—a glutarimide versus a phthalimide—gives rise to divergent physicochemical properties, reactivities, and, most importantly, strategic applications.

This technical guide provides an in-depth comparative analysis of these two pivotal reagents. We will dissect their core differences, from synthesis and reactivity to their distinct roles in complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to inform the strategic selection of the optimal reagent for applications ranging from traditional synthetic chemistry to the cutting-edge field of targeted protein degradation.

Caption: Chemical structures of N-(4-bromobutyl)glutarimide and N-(4-bromobutyl)phthalimide.

Part 1: A Tale of Two Rings - Physicochemical Properties

The foundational differences between the six-membered glutarimide ring and the bicyclic phthalimide structure manifest in distinct physicochemical characteristics. These properties, including molecular weight, lipophilicity (LogP), and polar surface area (TPSA), are not mere academic data points; they directly influence a molecule's solubility, permeability, and synthetic handling—critical considerations in drug design and development.[1]

The more compact and rigid phthalimide ring system results in a higher melting point and generally lower solubility in common organic solvents compared to the more flexible glutarimide analogue.

| Property | N-(4-bromobutyl)glutarimide | N-(4-bromobutyl)phthalimide | Rationale for Difference |

| Molecular Formula | C₉H₁₄BrNO₂ | C₁₂H₁₂BrNO₂ | Phthalimide is an aromatic, bicyclic structure. |

| Molecular Weight | 248.12 g/mol | 282.13 g/mol [2][3][4] | Larger, aromatic phthalimide group. |

| Appearance | White to off-white solid | White to light brown powder[3] | - |

| Melting Point | Not widely reported | 76-80 °C[3][5][6][7] | Planar, rigid structure of phthalimide leads to better crystal packing. |

| Predicted LogP | ~1.5 - 2.0 | ~2.9 - 3.0[4][7] | The aromatic phthalimide group increases lipophilicity. |

| Water Solubility | Predicted to be slightly soluble | Insoluble in water[3][5][6][8] | Higher lipophilicity of the phthalimide derivative reduces aqueous solubility. |

| Organic Solubility | Generally soluble in polar organics | Soluble in ethanol; slightly soluble in chloroform, methanol.[3][5][6] | - |

Table 1: Comparative physicochemical properties.

The higher lipophilicity and larger size of the phthalimide derivative can be a double-edged sword. While it may enhance membrane permeability in certain contexts, it can also lead to lower aqueous solubility, posing challenges for formulation and bioavailability.[1] Conversely, the glutarimide moiety, with its lower molecular weight and greater polarity, often imparts more favorable drug-like characteristics.[9]

Part 2: Synthesis and Chemical Reactivity

While both molecules share a reactive bromobutyl chain, their syntheses and the subsequent reactivity of the imide nitrogen are fundamentally different. This divergence is the primary determinant of their distinct applications.

Synthesis Pathways

The synthesis of N-(4-bromobutyl)phthalimide is a classic example of the Gabriel synthesis , a robust method for preparing primary amines.[10][11][12] The process involves the N-alkylation of potassium phthalimide with an excess of a dihaloalkane, in this case, 1,4-dibromobutane.[2][13][14]

The causality behind using potassium phthalimide is twofold:

-

Acidity: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation with a base like potassium carbonate or potassium hydroxide to form the highly nucleophilic phthalimide anion.[11]

-

Controlled Alkylation: The resulting N-alkylated phthalimide is no longer nucleophilic, which elegantly prevents the over-alkylation that plagues direct alkylation of ammonia or primary amines.[11][15]

Using a large excess of 1,4-dibromobutane is a critical experimental choice to minimize the formation of the undesired diphthalimido-butane byproduct.[13][14][16]

Caption: Workflow for the synthesis of N-(4-bromobutyl)phthalimide.

The synthesis of N-(4-bromobutyl)glutarimide is less commonly documented in pedagogical literature but follows a similar logic. It is typically prepared by the N-alkylation of glutarimide with 1,4-dibromobutane.[17] Like phthalimide, the glutarimide N-H proton is acidic and can be removed with a suitable base to generate the nucleophilic glutarimide anion.

The key challenge in synthesizing glutarimide-containing molecules, especially chiral derivatives, is the potential for epimerization or ring-opening under harsh conditions.[9] Therefore, reaction conditions must be carefully optimized.

The Core Divergence: Reactivity of the Imide Moiety

The true functional difference lies in the ultimate purpose of the imide ring.

-

Phthalimide as a Masked Amine: The phthalimide group serves as an excellent protecting group for a primary amine.[18] Its value lies in its stability during various synthetic transformations and its clean removal under specific conditions. The most common deprotection method is the Ing-Manske procedure , which uses hydrazine (NH₂NH₂) to cleave the N-alkylphthalimide, liberating the primary amine and forming a stable phthalhydrazide byproduct.[19] This makes N-(4-bromobutyl)phthalimide an ideal reagent for introducing a 4-aminobutyl linker into a molecule.

-

Glutarimide as a Bioactive Pharmacophore: In stark contrast, the glutarimide moiety is rarely used as a protecting group. Instead, it is a privileged pharmacophore, most notably for its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase .[1][9][20] This interaction is the cornerstone of a class of drugs known as immunomodulatory drugs (IMiDs) and is the critical E3 ligase-recruiting element in many Proteolysis-Targeting Chimeras (PROTACs).[20][21] The N-H of the glutarimide ring is essential for this binding event.[21] Consequently, N-(4-bromobutyl)glutarimide is not a precursor to an amine but rather a building block for constructing molecules that hijack the cell's protein degradation machinery.

Caption: Divergent functional roles of the phthalimide and glutarimide moieties.

Part 3: Strategic Applications in Drug Discovery

The choice between these two reagents is entirely dependent on the strategic goal of the synthesis.

| Application Domain | N-(4-bromobutyl)phthalimide | N-(4-bromobutyl)glutarimide |

| Primary Function | Protected primary amine synthon.[15] | Bioactive CRBN-binding fragment.[22] |

| Key Use Case | Introducing a flexible 4-carbon primary amine linker for conjugation after deprotection. | Constructing PROTACs or molecular glues to induce targeted protein degradation.[21][23] |

| Example Workflow | 1. Alkylate target molecule with the bromobutyl chain. 2. Deprotect with hydrazine to reveal the terminal amine. 3. Use the amine for further conjugation (e.g., amide bond formation). | 1. Use the bromobutyl chain to link the glutarimide moiety to a warhead that binds a target protein. 2. The final molecule (PROTAC) brings the target protein and CRBN into proximity. |

| Therapeutic Modality | Small molecule synthesis, linker chemistry for ADCs or probes.[] | Targeted Protein Degradation (TPD).[25] |

Table 2: Comparative applications in research and development.

Case Study: PROTAC Development

In the design of a PROTAC, the goal is to create a hetero-bifunctional molecule that simultaneously binds to a target protein and an E3 ligase.[21] N-(4-bromobutyl)glutarimide is an ideal starting material for the E3 ligase-binding portion of the molecule. The bromobutyl group serves as a convenient attachment point for a linker, which is then connected to a ligand for the protein of interest. The glutarimide "head" of the molecule engages CRBN, and upon formation of a ternary complex, the target protein is ubiquitinated and subsequently degraded by the proteasome.[20][25] Using N-(4-bromobutyl)phthalimide in this context would be a strategic error, as the phthalimide moiety does not effectively bind CRBN and its deprotection would lead to an undesired primary amine.

Part 4: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following are representative methodologies.

Protocol 1: Synthesis of N-(4-Bromobutyl)phthalimide[2][13]

This protocol is a self-validating system where successful synthesis is confirmed by the product's melting point and spectroscopic data.

-

Reagent Preparation: To a round-bottom flask, add potassium phthalimide (1.0 eq), 1,4-dibromobutane (5.0 eq), and anhydrous dimethylformamide (DMF, approx. 5 mL per gram of phthalimide).

-

Reaction: Stir the mixture at 90-100 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen). The use of excess dibromobutane is critical to drive the reaction to the mono-alkylated product.

-

Work-up: Cool the reaction to room temperature. Filter to remove precipitated potassium bromide. Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

-

Purification: The residue will contain the product and excess 1,4-dibromobutane. The excess dibromobutane can be removed by distillation or the crude product can be purified directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Validation: The purified product should be a white solid with a melting point of approximately 81-82 °C.[13] Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Protocol 2: Synthesis of N-(4-Bromobutyl)glutarimide (Proposed)

This protocol is based on established N-alkylation chemistry of imides.

-

Anion Formation: In a round-bottom flask under an inert atmosphere, dissolve glutarimide (1.0 eq) in anhydrous DMF. Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution). Stir at room temperature for 1 hour.

-

Alkylation: Add 1,4-dibromobutane (3.0-5.0 eq) to the mixture. Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature. Quench carefully with water if sodium hydride was used. Filter off any inorganic salts. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 3: Phthalimide Deprotection (Ing-Manske Procedure)[19]

-

Reaction Setup: Dissolve the N-alkylated phthalimide substrate (1.0 eq) in ethanol or a similar protic solvent.

-

Cleavage: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the reaction to room temperature. Acidify the mixture with dilute HCl to protonate the liberated amine and precipitate any remaining phthalhydrazide.

-

Isolation: Filter the mixture to remove the solid byproduct. Make the filtrate basic with an aqueous base (e.g., NaOH) and extract the primary amine with an organic solvent. Dry and concentrate to yield the purified amine.

Conclusion

While N-(4-bromobutyl)glutarimide and N-(4-bromobutyl)phthalimide are both bifunctional linkers, they are not interchangeable. Their core identities are defined by the ultimate function of their imide rings.

-

Choose N-(4-bromobutyl)phthalimide when your strategy requires the introduction of a stable, protected primary amine that can be unmasked in a later synthetic step for further elaboration. It is a classic tool of synthetic organic chemistry.

-

Choose N-(4-bromobutyl)glutarimide when your objective is to engage the cell's ubiquitin-proteasome system. Its glutarimide head is a bioactive warhead for binding the E3 ligase CRBN, making it an indispensable building block for the development of PROTACs and molecular glue degraders.

Understanding this fundamental strategic difference is paramount for researchers in drug discovery. The correct choice enables efficient synthetic routes and empowers the development of novel therapeutic modalities, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

-

PrepChem.com. Synthesis of N-(4-Bromobutyl)phthalimide. Available from: [Link]

-

lookchem. Cas 5394-18-3,N-(4-Bromobutyl)phthalimide. Available from: [Link]

-

PubChem. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575. Available from: [Link]

-

PureSynth. N-(4-Bromobutyl)Phthalimide 95.0%(HPLC). Available from: [Link]

- Google Patents. US20040176613A1 - Method for preparing n-(ω-bromoalkyl)phthalimides.

-

NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Bromobutyl)phthalimide: A Crucial Intermediate for Custom Synthesis Projects. Available from: [Link]

-

Gabriel Synthesis. (n.d.). Available from: [Link]

-

RSC Publishing. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]

-

Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]

-

ResearchGate. Discovery of E3 Ligase Ligands for Target Protein Degradation. Available from: [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]

-

PubMed. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]

-

ACS Publications. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available from: [Link]

-

Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available from: [Link]

-

PMC. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]

-

Organic Syntheses. Org. Syn. Coll. Vol. 4, 496. Available from: [Link]

-

ResearchGate. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available from: [Link]

-

ChemRxiv. A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. Available from: [Link]

-

ResearchGate. Initial synthesis of glutarimide 8. Available from: [Link]

-

Chemsrc. N-(4-bromobutyl)phthalimide | CAS#:5394-18-3. Available from: [Link]

-

PubMed. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available from: [Link]

-

EurekAlert!. Drug discovery: First rational strategy to find molecular glue degraders. Available from: [Link]

-

MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available from: [Link]

-

MDPI. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Available from: [Link]

-

Fisher Scientific. N-(4-bromobutyl)phtalimide, 98 %, Thermo Scientific Chemicals 5 g. Available from: [Link]

-

PubChem. 4-Bromobutyl nitrate | C4H8BrNO3 | CID 10420252. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Bromobutyl)phthalimide | 5394-18-3 [chemicalbook.com]

- 6. N-(4-Bromobutyl)phthalimide | 5394-18-3 [chemicalbook.com]

- 7. N-(4-bromobutyl)phthalimide | CAS#:5394-18-3 | Chemsrc [chemsrc.com]

- 8. N-(4-bromobutyl)phtalimide, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 9. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Gabriel Synthesis [organic-chemistry.org]

- 16. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 22. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]

Cereblon E3 Ligase Binding Affinity of N-Substituted Glutarimides: A Technical Guide to Ligand Design and Evaluation

Executive Summary

The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery, shifting the paradigm from target inhibition to target elimination. Central to this modality are Proteolysis Targeting Chimeras (PROTACs) and Cereblon E3 Ligase Modulatory Drugs (CELMoDs), which co-opt the CRL4^CRBN E3 ubiquitin ligase complex to ubiquitinate and degrade disease-causing proteins[1]. The fundamental anchor for CRBN recruitment is the glutarimide moiety, a privileged scaffold historically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[2].

This whitepaper provides an in-depth technical analysis of the binding mechanics, chemical space, and biophysical evaluation of glutarimide derivatives, with a specific focus on the critical structural distinctions between C-substituted and N-substituted glutarimides.

Structural Biology and the CRBN Pharmacophore

To rationally design high-affinity CRBN ligands, one must understand the precise topology of the thalidomide-binding domain (TBD). The TBD forms a highly specific, tri-partite hydrogen-bonding network with the glutarimide ring[2]:

-

Hydrogen Bond Donor: The imide nitrogen (N1-H) acts as a strict hydrogen bond donor to the backbone carbonyl of Trp380.

-

Hydrogen Bond Acceptors: The two flanking carbonyl groups (C2 and C6) of the glutarimide act as hydrogen bond acceptors for the side-chain of His378 and the backbone amide of Trp380.

The "N-Substitution" Nuance in Ligand Design

A critical structural nuance in CRBN ligand design is the distinction between C3-N substituted and N1-substituted glutarimides. Because the N1-H is strictly required for binding, N1-alkylation or substitution completely abolishes CRBN affinity [2]. Consequently, N1-methylated glutarimides are utilized as the industry-standard negative controls in biophysical assays to validate on-target engagement.

When the literature refers to "N-substituted glutarimides" in the context of active PROTACs, it predominantly refers to C3(sp3)-N substituted glutarimides [1]. In these structures, an amino group (or an amine-linked PROTAC tether) is attached to the C3 carbon of the glutarimide ring, as seen in pomalidomide and lenalidomide[1].

Caption: PROTAC-mediated ternary complex formation and targeted degradation pathway.

Chemical Space and Quantitative Binding Affinities

The inherent hydrolytic instability of classical phthalimide-based recruiters has driven the exploration of novel glutarimide architectures[3]. Recent advances include the development of benzamide-type glutarimides, which exhibit significantly improved chemical stability[3], and spirocyclic systems (e.g., 4-azaspiro[2.5]octane-5,7-dione) that restrict conformational flexibility to enhance binding thermodynamics[4].

The table below summarizes the binding affinities of key glutarimide classes to the human CRBN TBD.

| Compound Class / Ligand | Structural Feature | Target E3 Ligase | Binding Affinity (Kd / IC50) | Reference |

| Thalidomide | C3-N substituted (Phthalimide) | CRBN | ~250 nM (Kd) | [5] |

| Pomalidomide | C3-N substituted (Amino-phthalimide) | CRBN | ~150 nM (IC50) | [2] |

| Lenalidomide | C3-N substituted (Isoindolinone) | CRBN | ~170 nM (IC50) | [2] |

| Fluorinated Benzamides | C3-N substituted (Fluorobenzamide) | CRBN | < 100 nM (IC50) | [3] |

| Spirocyclic Glutarimides | Spiro[2.5] junction at C3 | CRBN | Scaffold Dependent | [4] |

| Piperidin-2-one | Unsubstituted | CRBN | Minimal Binding Moiety |

Synthetic Methodologies for Glutarimide Diversification

Historically, accessing functionalized glutarimides required laborious, multi-step sequences with poor atom economy. While classical methods rely on the condensation of glutaric anhydrides with primary amines[6][7], modern approaches utilize advanced catalysis to functionalize the C3 position directly.

Recent breakthroughs include Brønsted-acid assisted Ni-electrocatalytic cross-coupling to generate C–C linked glutarimides directly from inexpensive

Protocol 1: Synthesis of C3-N Substituted Benzamido Glutarimides

This protocol details the acylation of a pre-formed glutarimide ring, a highly efficient method for attaching PROTAC linkers without risking imide hydrolysis[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

-

Causality: DIPEA is a non-nucleophilic base. It is required to neutralize the hydrochloride salt, freeing the C3-amine for nucleophilic attack. A non-nucleophilic base is strictly chosen to prevent base-catalyzed ring-opening hydrolysis of the electrophilic glutarimide carbonyls.

-

-

Acylation: Add the desired functionalized benzoyl chloride or activated PROTAC linker (1.1 eq) slowly to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via LC/MS.

-

Workup & Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the integrity of the N1-H proton via 1H-NMR (typically appearing as a broad singlet around 10.5–11.0 ppm in DMSO-d6) to ensure the imide ring remains intact.

Biophysical Characterization: TR-FRET Binding Assay

Validating the binding affinity of novel glutarimides requires robust biophysical assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the industry standard for CRBN ligand evaluation due to its high signal-to-noise ratio and mitigation of compound autofluorescence[2][5].

Caption: Step-by-step TR-FRET competitive binding assay workflow for CRBN ligands.

Protocol 2: Competitive TR-FRET Assay for CRBN Ligands

This self-validating system measures the displacement of a fluorescently labeled thalidomide analog from the CRBN TBD by the test compound[5].

Step-by-Step Methodology:

-

Complex Assembly: In a 384-well microplate, combine GST-tagged human CRBN protein (50 nM) with a Terbium (Tb)-labeled anti-GST antibody (5 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

-

Tracer Addition: Add a Cy5-labeled IMiD tracer (e.g., Cy5-thalidomide) at a concentration equal to its predetermined Kd (~50 nM) to establish the baseline FRET signal.

-

Competitor Titration: Add serial dilutions (typically 10 µM to 0.1 nM) of the test N-substituted glutarimide.

-

Self-Validation Step: Always include an N1-methylated analog of the test compound as a negative control. It should yield no FRET displacement, confirming that the observed signal decrease from the test compound is due to specific TBD engagement rather than assay interference or protein denaturation.

-

-

Incubation: Seal the plate and incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

-

Measurement & Causality: Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Tb donor) and 665 nm (Cy5 acceptor).

-

Causality: The instrument applies a time delay (e.g., 50–100 µs) before measuring emission. This delay allows short-lived background autofluorescence from the test compounds to decay completely. Because the Terbium donor has a long emission half-life (milliseconds), the resulting FRET signal is exclusively derived from the specific binding event, ensuring absolute trustworthiness of the calculated Kd.

-

-

Data Analysis: Calculate the 665/620 nm emission ratio. Plot the ratio against the log of the competitor concentration to determine the IC50, and convert to Kd using the Cheng-Prusoff equation.

References

- Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation.

- 4-Azaspiro[2.5]octane-5,7-dione. BenchChem.

- Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Thieme Connect.

- The Role of Thalidomide-piperazine-Boc as a Cereblon E3 Ligase Ligand. BenchChem.

- Simplifying Access to Targeted Protein Degraders via Ni-Electroc

- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degrad

- Chemical Ligand Space of Cereblon. Windows.net.

- Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X–H insertion reaction.

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. ChemRxiv.

- Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | 279692-23-8 | Benchchem [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

N-(4-bromobutyl)glutarimide molecular weight and formula

This is an in-depth technical guide on N-(4-bromobutyl)glutarimide , structured for researchers and drug development professionals.

Physicochemical Profile, Synthesis, and Applications in Medicinal Chemistry[1]

Executive Summary

N-(4-bromobutyl)glutarimide (IUPAC: 1-(4-bromobutyl)piperidine-2,6-dione) is a functionalized cyclic imide used primarily as an alkylating intermediate in the synthesis of neuroactive drugs (e.g., Buspirone analogs) and as a linker in targeted protein degradation (PROTAC) research.

While structurally similar to the ubiquitous N-(4-bromobutyl)phthalimide (Gabriel synthesis reagent), the glutarimide variant offers distinct solubility and pharmacological properties. It is critical to distinguish between the simple glutarimide derivative and the spiro-glutarimide intermediate (8-azaspiro[4.5]decane-7,9-dione) used in commercial anxiolytic synthesis. This guide provides the definitive physicochemical data, synthesis protocols, and safety standards for the core glutarimide structure.

Physicochemical Characterization

The following data refers specifically to 1-(4-bromobutyl)piperidine-2,6-dione .

Core Molecular Data

| Property | Value | Notes |

| IUPAC Name | 1-(4-bromobutyl)piperidine-2,6-dione | Systematic nomenclature |

| Common Name | N-(4-bromobutyl)glutarimide | Often confused with Phthalimide analog |

| Molecular Formula | C₉H₁₄BrNO₂ | |

| Molecular Weight | 248.12 g/mol | Average Mass |

| Monoisotopic Mass | 247.0208 Da | Based on ⁷⁹Br isotope |

| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity/crystallinity |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility |

| Stability | Hygroscopic; Light Sensitive | Store at -20°C under inert gas |

Structural Visualization

The diagram below illustrates the chemical structure and the distinction between the target molecule and its common analogs.

Figure 1: Structural decomposition of N-(4-bromobutyl)glutarimide and comparison with common industrial analogs.

Synthetic Utility & Mechanism[2][3][4][5][6]

Reaction Mechanism (N-Alkylation)

The synthesis proceeds via the N-alkylation of glutarimide with 1,4-dibromobutane under basic conditions.

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Challenge: Glutarimide (pKa ~11.4) is less acidic than phthalimide (pKa ~8.3), requiring a stronger base or optimized solvent system to prevent O-alkylation (though N-alkylation is thermodynamically favored for imides).

-

Stoichiometry: A large excess of 1,4-dibromobutane (3-5 equivalents) is strictly required to prevent the formation of the "dimer" byproduct (N,N'-butane-1,4-diyl-bis(glutarimide)).

Applications in Drug Discovery

-

Buspirone & Anxiolytic Synthesis:

-

While commercial Buspirone uses the spiro-derivative, simple N-alkyl glutarimides serve as intermediates for novel 5-HT1A receptor agonists.

-

-

PROTAC Linker Design:

-

Context: Glutarimide moieties bind Cereblon (CRBN).[1]

-

Critical Note: Alkylation of the glutarimide Nitrogen (as in this molecule) abolishes CRBN binding, which requires the free NH for hydrogen bonding with the tri-tryptophan pocket.

-

Usage: Therefore, N-(4-bromobutyl)glutarimide is typically used as a negative control in PROTAC assays or as a linker where the glutarimide ring is a non-binding spacer element.

-

Experimental Protocol: Synthesis of N-(4-bromobutyl)glutarimide

Objective: Synthesis of 1-(4-bromobutyl)piperidine-2,6-dione on a 10 mmol scale.

Reagents

-

Glutarimide (Piperidine-2,6-dione): 1.13 g (10 mmol)

-

1,4-Dibromobutane: 6.48 g (30 mmol, 3.0 eq) – Excess is critical.

-

Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, 2.0 eq) – Anhydrous.

-

Acetone or DMF: 20 mL (Dry).

-

Potassium Iodide (KI): 0.16 g (1 mmol, 0.1 eq) – Catalyst (Finkelstein).

Step-by-Step Methodology

-

Activation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Glutarimide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry Acetone (or DMF for faster rates).

-

Stir at room temperature for 15 minutes to facilitate deprotonation.

-

-

Alkylation:

-

Add 1,4-Dibromobutane (3.0 eq) and catalytic KI (0.1 eq).

-

Equip with a reflux condenser.

-

Acetone: Reflux (56°C) for 12–18 hours.

-

DMF: Heat to 60°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The product will be less polar than the starting glutarimide.

-

-

Work-up:

-

Filter off the inorganic salts (KBr/K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove solvent.[2][3]

-

Removal of Excess Dibromide: The residue contains the product and excess 1,4-dibromobutane.

-

Option A (Distillation): Distill off the dibromide under high vacuum if possible.

-

Option B (Extraction): Dissolve residue in EtOAc, wash with water (to remove DMF/unreacted glutarimide), then wash with brine. Dry over Na₂SO₄.[3]

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane -> 30% EtOAc in Hexane.

-

Yield: Expect 60–75% as a colorless to pale yellow oil/solid.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the N-alkylation of glutarimide.

Quality Control & Analytics

To validate the identity of the synthesized compound, compare with the following expected spectral data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.82 (t, J = 7.2 Hz, 2H, N-CH ₂).

-

δ 3.42 (t, J = 6.8 Hz, 2H, CH ₂-Br).

-

δ 2.64 (t, J = 6.5 Hz, 4H, Ring CH ₂-C=O).

-

δ 1.95 (quint, J = 6.5 Hz, 2H, Ring CH ₂-CH₂-CH₂).

-

δ 1.88–1.75 (m, 4H, Linker Chain CH ₂).

-

-

MS (ESI+):

-

Calculated [M+H]⁺: 248.03 / 250.03 (1:1 isotopic pattern for Br).

-

Safety & Handling

-

Hazard Identification:

-

Alkylating Agent: The bromobutyl moiety is a potent alkylator.[4] Handle as a potential mutagen/carcinogen.

-

Irritant: Causes skin and eye irritation.

-

-

Storage:

-

Store at -20°C .

-

Protect from light (bromide degradation) and moisture (hydrolysis of imide).

-

-

Disposal:

-

Quench excess alkylating agents with dilute ammonia or thiosulfate before disposal into halogenated waste streams.

-

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. (Describes the analogous synthesis of the spiro-glutarimide intermediate). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93575: N-(4-Bromobutyl)phthalimide.[5] (Reference for the common phthalimide analog properties). Link

-

Royal Society of Chemistry. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation.[6][7] (Discusses glutarimide binding modes and N-alkylation effects). Link

-

Sigma-Aldrich. (2025). Product Specification: N-(4-Bromobutyl)phthalimide.[4][5] (Standard for comparison of physical properties). Link

Sources

- 1. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. N-(4-Bromobutyl)phthalimide 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Evolution and Mechanism of N-Substituted Glutarimides in Immunomodulation

Executive Summary

The trajectory of N-substituted glutarimides—specifically thalidomide and its analogs (IMiDs)—represents one of the most compelling arcs in pharmaceutical history. From the tragedy of teratogenicity to the discovery of the Cereblon (CRBN) E3 ligase complex, this chemical class has reshaped our understanding of targeted protein degradation (TPD).

This guide provides a rigorous technical analysis of the glutarimide pharmacophore.[1] We move beyond basic history to explore the structure-activity relationships (SAR) that define modern immunomodulatory drugs, the precise molecular mechanics of "molecular glues," and the experimental protocols required to validate these interactions in the lab.

Part 1: The Chemical Scaffold & Structural Logic

The Pharmacophore: N-Phthalimidoglutarimide

To understand the behavior of this class, one must dissect the molecule into its two functional domains. The nomenclature "N-alkyl glutarimide" in this context historically refers to the substitution at the

-

Domain A: The Glutarimide Ring (The Warhead)

-

Function: This is the primary binding motif for Cereblon (CRBN).

-

Critical Feature: The imide nitrogen (H-N) at position 3 of the ring is a strict requirement for affinity. It acts as a hydrogen bond donor to Trp380 and His378 in the CRBN binding pocket.[1]

-

SAR Insight: Alkylation of this specific glutarimide nitrogen (e.g., N-methyl glutarimide) typically abolishes CRBN binding. However, recent research utilizes N-alkylation here as a "prodrug" strategy, where the alkyl group is metabolically cleaved to release the active warhead inside the cell.

-

-

Domain B: The Phthalimide/Isoindolinone Ring (The Effector)

-

Function: This domain is solvent-exposed when bound to CRBN and dictates the recruitment of neosubstrates (e.g., IKZF1, IKZF3, CK1

). -

Evolution:

-

The Chirality Problem

The glutarimide ring contains a chiral center at the

-

(S)-Enantiomer: Generally exhibits higher affinity for CRBN and is associated with stronger immunomodulation and teratogenicity.

-

(R)-Enantiomer: Often associated with sedative effects, though it binds CRBN with lower affinity.

-

In Vivo Reality: Due to the acidic proton at the chiral center, rapid racemization occurs in physiological pH (t

Part 2: Mechanism of Action – The "Molecular Glue"

The defining characteristic of N-substituted glutarimides is their ability to act as molecular glues. They do not inhibit an enzyme's active site; rather, they reshape the surface of the E3 ligase receptor (CRBN) to create a de novo binding interface for proteins that CRBN would not naturally recognize.

The Tri-Tryptophan Pocket

The glutarimide moiety intercalates into a hydrophobic pocket on the surface of CRBN, formed by three tryptophan residues: Trp380, Trp386, and Trp400 .[1] This binding event alters the position of the "C-loop" hairpin, changing the surface topology of the ligase.

The Ubiquitination Cascade

Once the neosubstrate (e.g., Ikaros) is recruited to the CRBN-Drug complex, it is positioned for ubiquitination by the Cullin-RING ligase complex.

Visualization: The CRL4-CRBN Ubiquitination Pathway

Caption: The molecular glue mechanism where the glutarimide drug bridges CRBN and the neosubstrate, triggering the E3 ligase cascade.

Part 3: Comparative SAR and Potency

The structural modifications on the phthalimide side dictate the potency and the specific neosubstrate profile.

| Compound | Structure Feature | CRBN Affinity ( | Primary Neosubstrates | Clinical Indication |

| Thalidomide | Phthalimide ring | ~250 nM | IKZF1, IKZF3, SALL4 | Multiple Myeloma, ENL |

| Lenalidomide | Isoindolinone + C4-Amino | ~150 nM | IKZF1, IKZF3, CK1 | MDS (del5q), MM |

| Pomalidomide | Phthalimide + C4-Amino | ~100 nM | IKZF1, IKZF3, ARID2 | Relapsed/Refractory MM |

| CC-122 | Quinazolinone | High Potency | IKZF1, IKZF3, GSPT1 | Diffuse Large B-Cell Lymphoma |

Key Insight: The addition of the amino group at C4 (Lenalidomide/Pomalidomide) creates an additional hydrogen bond and steric clash that refines the neosubstrate selectivity, notably enabling the degradation of CK1

Part 4: Technical Protocol – Validating CRBN Binding

To develop novel glutarimide derivatives, one must validate binding affinity. The industry standard is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This assay is self-validating because it relies on the displacement of a known tracer.

TR-FRET Competition Assay Protocol

Objective: Determine the IC50 of a novel N-alkyl glutarimide derivative for the CRBN-DDB1 complex.

Reagents:

-

Protein: Recombinant Human CRBN-DDB1 complex (GST-tagged).

-

Tracer: Cy5-labeled Thalidomide congener (Acceptor).

-

Antibody: Anti-GST antibody labeled with Terbium (Tb) cryptate (Donor).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow:

-

Preparation: Dilute test compounds in DMSO (10-point dose response, starting at 10

M). -

Mix: In a 384-well low-volume white plate, add:

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Read: Measure fluorescence on a multimode reader (Excitation: 337 nm; Emission 1: 665 nm [Acceptor]; Emission 2: 620 nm [Donor]).

-

Calculation: Calculate TR-FRET Ratio (

).

Self-Validation Steps:

-

Z' Factor: Must be > 0.5 using DMSO (Max signal) and Excess Free Thalidomide (Min signal).

-

Reference Standard: Run unlabeled Pomalidomide as a positive control; IC50 should be ~1-3

M in this displacement format (depending on tracer affinity).

Visualization: TR-FRET Assay Logic

Caption: TR-FRET principle: Test compounds displace the fluorescent tracer, breaking the energy transfer loop.

Part 5: Modern Applications – PROTACs

The N-alkyl glutarimide scaffold has found a second life as the "engine" for PROTACs (Proteolysis Targeting Chimeras) . By attaching a linker to the phthalimide side (usually at the C4-amino position of Pomalidomide/Lenalidomide), researchers can tether the E3 ligase to any target protein.

Critical Design Consideration: The linker attachment point is crucial. The glutarimide ring must remain unmodified to maintain CRBN binding. The linker is almost exclusively attached to the solvent-exposed region of the phthalimide/isoindolinone ring.

References

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Kabir, F., et al. (2015). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.[13] ACS Chemical Biology.[13] Link

-

Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory assays to study structure-activity relationships of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 10. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 11. wjbphs.com [wjbphs.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Solvation Dynamics and Handling Protocols for N-(4-bromobutyl)glutarimide in Drug Discovery

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the physicochemical properties of linker intermediates dictate the success of both synthesis and downstream biological assays. N-(4-bromobutyl)glutarimide (CAS 62966-92-1), systematically known as 1-(4-bromobutyl)piperidine-2,6-dione[1], is a highly specialized bifunctional molecule.

Unlike traditional Cereblon (CRBN) binders (e.g., thalidomide, lenalidomide) that require a free imide N-H proton to form critical hydrogen bonds within the tri-tryptophan pocket of the E3 ligase[2][3], N-alkylated glutarimides lack this capability. Consequently, this compound is primarily utilized as a negative control analogue in PROTAC assays[4] or as a versatile synthetic intermediate. Because chemical degraders frequently occupy the "beyond-Rule-of-Five" (bRo5) chemical space, optimizing their solubility is a critical hurdle in drug development[5][6]. This whitepaper provides an authoritative guide on the solvation thermodynamics, solvent selection, and handling protocols for N-(4-bromobutyl)glutarimide.

Physicochemical Anatomy & Thermodynamic Principles of Solvation

To master the handling of N-(4-bromobutyl)glutarimide, one must understand its structural dichotomy. The molecule consists of two distinct domains:

-

The Glutarimide Core: A cyclic imide that provides strong hydrogen bond acceptor sites (carbonyl oxygens) and a significant localized dipole. This moiety generally confers favorable, drug-like physicochemical properties compared to bulkier E3 ligase ligands like VHL[2].

-

The Bromobutyl Chain: A highly lipophilic, halogenated alkyl chain. This structural feature is identical to that found in its chemical cousin, N-(4-bromobutyl)phthalimide[7], and drives the molecule's hydrophobicity.

The Causality of Solvent Selection

The dual nature of this molecule dictates its solvation thermodynamics.

-

Polar Aprotic Solvents (DMSO, DMF): These are the gold standards. Their high dielectric constants and strong dipole moments effectively solvate the polar glutarimide ring, while their organic nature easily accommodates the lipophilic bromobutyl chain.

-

Protic Solvents (Ethanol, Methanol): While they offer moderate solubility, they present a kinetic risk. Literature indicates that glutarimide derivatives in protic solvents are susceptible to side reactions, including alcoholysis (ring-opening) over extended periods[2].

-

Aqueous Media: The lipophilicity of the bromobutyl chain drastically reduces aqueous solubility, necessitating the use of DMSO as a carrier solvent for biological assays[6][8].

Table 1: Quantitative Solubility Matrix

| Solvent | Dielectric Constant (ε) | Estimated Solubility | Application & Mechanistic Notes |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mM | Gold Standard. Ideal for long-term stock solutions and assay carriers. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 mM | Excellent for synthesis, particularly in metal-catalyzed cross-coupling[2]. |

| Dichloromethane (DCM) | 8.9 | > 200 mM | Primary solvent for organic synthesis and liquid-liquid extractions. |

| Ethanol (EtOH) | 24.5 | 10 - 50 mM | Moderate. Caution: Risk of solvolysis/alcoholysis during prolonged storage[2]. |

| Aqueous Buffers (PBS) | 80.1 | < 1 mM | Poor. Requires co-solvents (e.g., ≤1% DMSO) to prevent precipitation in assays. |

Visualizing the Solvation Workflow

The following logic tree dictates the standard operating procedure for evaluating and processing N-(4-bromobutyl)glutarimide in a laboratory setting.

Workflow for the evaluation, preparation, and quality control of N-(4-bromobutyl)glutarimide.

Standard Operating Procedure: High-Fidelity Stock Preparation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), protocols must not only list steps but establish a self-validating system that prevents degradation. The primary risk vectors for N-(4-bromobutyl)glutarimide are moisture-induced hydrolysis of the alkyl bromide and oxidative degradation.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

-

Gravimetric Assessment & Equilibration:

-

Action: Allow the sealed vial of N-(4-bromobutyl)glutarimide to equilibrate to room temperature in a desiccator before opening. Weigh the required mass (e.g., 24.8 mg for 1 mL).

-

Causality: Opening cold vials causes ambient moisture condensation. Water introduction will slowly hydrolyze the terminal bromide to an alcohol, ruining its utility as an electrophile in downstream coupling.

-

-

Solvent Addition:

-

Action: Add 1.0 mL of Anhydrous DMSO (≥99.9%, packaged under argon).

-

Causality: Standard benchtop DMSO is highly hygroscopic. Using anhydrous solvent is non-negotiable to maintain the integrity of the alkyl halide.

-

-

Dissolution Kinetics:

-

Action: Vortex vigorously for 30 seconds. If micro-crystals persist, sonicate in a water bath at 25°C for 2–5 minutes.

-

Causality: Sonication provides acoustic cavitation that rapidly overcomes the crystal lattice energy without requiring heat. Avoid heating above 40°C, which can accelerate unwanted nucleophilic substitutions or degradation.

-

-

Sterile Filtration:

-

Action: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: PTFE is chemically inert to DMSO. Utilizing PES (Polyethersulfone) or Nylon filters will result in the extraction of polymer oligomers, which will contaminate downstream LC-MS analyses.

-

-

Self-Validation (Quality Control):

-

Action: Immediately pull a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid mass spectrometry check.

-

Causality: A self-validating protocol requires proof of integrity. You should observe a distinct doublet peak at m/z [M+H]+ ~248 and 250 (due to the 1:1 isotopic ratio of

Br and

-

-

Storage & Aliquoting:

-

Action: Dispense into single-use amber glass vials. Blanket the headspace with Argon gas, seal tightly, and store at -20°C.

-

Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture. Argon is heavier than air and displaces oxygen/moisture, creating an inert micro-environment.

-

References

-

Maple, H. J., et al. "Current strategies for the design of PROTAC linkers: a critical review." nih.gov. URL: [Link]

-

Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." ACS Publications. URL: [Link]

-

Hayhow, T. G., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Publishing. URL: [Link]

-

"Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders." ChemRxiv. URL: [Link]

-

"N-(4-Bromobutyl)phthalimide | CID 93575." PubChem. URL: [Link]

-

"Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery." nih.gov. URL: [Link]

-

"A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs." ChemRxiv. URL: [Link]

-

"1-(4-Iodo-butyl)-piperidine-2,6-dione | 177274-02-1." Molaid. URL: [Link]

Sources

- 1. 1-(4-Iodo-butyl)-piperidine-2,6-dione - CAS号 177274-02-1 - 摩熵化学 [molaid.com]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 3. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolytic Stability of N-Alkylated Glutarimide Derivatives: Mechanistic Insights and Implications for Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The glutarimide ring is the foundational pharmacophore of immunomodulatory imide drugs (IMiDs) and cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs). While the biological utility of this moiety is well-documented, its chemical vulnerability to base-catalyzed hydrolysis in physiological media is a critical liability. A common strategy in PROTAC development is the synthesis of N-alkylated glutarimide derivatives to serve as "negative controls," as N-alkylation abolishes CRBN binding. However, this structural modification fundamentally alters the chemical stability of the imide ring. This whitepaper details the mechanistic causality behind the accelerated hydrolysis of N-alkylated glutarimides, provides quantitative stability profiles, and outlines a self-validating experimental protocol for accurate kinetic profiling.

The Mechanistic Paradox of N-Alkylation

To understand why N-alkylated glutarimides degrade rapidly, we must first examine the inherent stability of unsubstituted glutarimides.

The "Anion Shield" in Unsubstituted Imides

In standard IMiDs (e.g., thalidomide, lenalidomide), the imide nitrogen possesses a weakly acidic proton (pKa ~10). When exposed to physiological pH (7.4) or basic conditions, a dynamic equilibrium exists wherein a fraction of the molecules deprotonate to form an imide anion. This localized negative charge provides an "anion shield." As nucleophilic hydroxide ions (OH⁻) approach the adjacent carbonyl carbons, they experience strong electrostatic repulsion from the imide anion. This significantly hinders the formation of the tetrahedral intermediate, slowing the rate of base-catalyzed ring opening1[1].

Constitutive Electrophilicity in N-Alkylated Imides

In PROTAC development, N-alkylated derivatives are frequently synthesized as negative controls because the alkyl group sterically blocks the critical hydrogen-bonding interaction with His378 and Trp380 in the CRBN binding pocket2[2].

However, replacing the acidic proton with an alkyl group permanently locks the nitrogen in a neutral state. The N-alkylated glutarimide cannot form the protective imide anion. Consequently, the carbonyl carbons remain constitutively electrophilic. Without electrostatic repulsion, hydroxide ions readily attack the carbonyls, leading to rapid ring-opening hydrolysis into N-alkyl half-amides. Furthermore, the inductive effects of the N-substitution can further modulate the transition state, exacerbating the hydrolytic vulnerability3[3].

Divergent base-catalyzed hydrolysis pathways of unsubstituted vs. N-alkylated glutarimides.

Quantitative Stability Profiles

The structural environment surrounding the glutarimide ring dictates its half-life. The electron-withdrawing nature of the phthalimide ring in thalidomide activates the glutarimide toward hydrolysis. Replacing this with an electron-donating group (as in pomalidomide) or removing the phthalimide entirely (phenyl-glutarimides) enhances stability4[5]. Conversely, N-alkylation universally collapses this stability.

Table 1: Comparative Hydrolytic Half-Lives of Glutarimide Derivatives (pH 7.4, 37°C)

| Compound Class | Representative Molecule | Imide Nitrogen Status | Approximate t₁/₂ | Primary Degradation Pathway |

| Unsubstituted IMiD | Thalidomide | N-H (pKa ~10) | 3.3 - 5.0 hours | Phthalimide & Glutarimide ring opening |

| Unsubstituted IMiD | Pomalidomide | N-H (pKa ~10) | ~12.2 hours | Glutarimide ring opening |

| N-Alkylated IMiD | N-Methyl Thalidomide | N-CH₃ (No acidic proton) | < 1.0 hour | Rapid Glutarimide ring opening |

| Phenyl-Glutarimide | PG-PROTACs | N-H (pKa ~10) | > 24.0 hours | Highly stable (No phthalimide activation) |

Self-Validating Protocol: LC-MS/MS Hydrolytic Stability Assay

To accurately measure the accelerated hydrolysis of N-alkylated glutarimides, researchers must employ a kinetic assay that prevents post-sampling degradation. The following protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Matrix and Compound Preparation

-

Stock Preparation: Dissolve the N-alkylated glutarimide, unsubstituted parent compound, and Pomalidomide (Positive Control) in LC-MS grade DMSO to a concentration of 10 mM.

-

Matrix Equilibration: Pre-warm 1X Phosphate-Buffered Saline (PBS, pH 7.4) or human plasma to 37°C in a thermomixer.

-

Causality: Using a highly buffered system ensures that the pH does not drift as the compound hydrolyzes and releases acidic half-amides, which would otherwise artificially slow the reaction rate.

-

Phase 2: Kinetic Incubation and Quenching

-

Initiation: Spike the compounds into the pre-warmed matrix to a final concentration of 1 µM (Final DMSO concentration ≤ 0.1% to prevent solvent-induced structural artifacts).

-

Sampling: At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot.

-

Kinetic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of cold (-20°C) Acetonitrile (MeCN) containing 50 nM of an Internal Standard (IS) (e.g., Tolbutamide or Thalidomide-d4).

-

Causality: Base-catalyzed hydrolysis is highly temperature-dependent. The 3-volume addition of cold MeCN instantaneously lowers the thermodynamic energy of the system, halting hydrolysis. In plasma assays, MeCN acts as a chaotropic agent, stripping the hydration shell from plasma esterases and causing immediate protein precipitation, preventing enzymatic degradation post-sampling.

-

Phase 3: Extraction and LC-MS/MS Quantification

-

Centrifugation: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and buffer salts.

-

Supernatant Transfer: Transfer 100 µL of the clarified supernatant to an LC-MS vial.

-

Analysis: Analyze via UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI+).

-

Self-Validation Check: The assay is only deemed valid if the calculated t₁/₂ for the Pomalidomide positive control falls within the established literature range of 11.5 - 13.0 hours. The IS must show a coefficient of variation (CV) of <15% across all wells to confirm the absence of matrix ionization suppression.

-

Self-validating LC-MS/MS workflow for quantifying glutarimide hydrolytic stability.

Strategic Implications for Drug Development

The accelerated hydrolysis of N-alkylated glutarimides presents a significant blind spot in PROTAC development. When researchers utilize N-methylated PROTACs as negative controls in cellular assays, they assume the lack of target degradation is solely due to the steric clash preventing CRBN recruitment.

References

- Source: ACS Medicinal Chemistry Letters (nih.gov)

- Source: Angewandte Chemie International Edition (nih.gov)

- Source: Frontiers in Chemistry (frontiersin.org)

- Source: Industrial & Engineering Chemistry Research (acs.org)

Sources

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Synthesis of N-(4-bromobutyl)glutarimide

Abstract & Strategic Rationale

This application note details the synthesis of N-(4-bromobutyl)glutarimide (1-(4-bromobutyl)piperidine-2,6-dione), a critical linker intermediate used in the development of CNS-active agents (e.g., Buspirone analogs, Tiospirone) and Targeted Protein Degradation (TPD) ligands (PROTACs).[1]

Core Challenge: The primary synthetic hurdle in alkylating cyclic imides with dihaloalkanes is the competition between mono-alkylation (desired) and dimerization (formation of 1,4-bis(glutarimido)butane).[1]

Strategic Solution: This protocol utilizes a high-dilution, excess-electrophile strategy combined with a mild base (

Reaction Scheme & Mechanism

The synthesis proceeds via an

Figure 1: Reaction Mechanism & Pathway[1][2]

Caption: Mechanistic pathway highlighting the critical branch point between mono-alkylation and dimerization. Excess dibromide forces the equilibrium toward the mono-product.[1]

Materials & Stoichiometry

Safety Note: 1,4-Dibromobutane is an alkylating agent and a potential mutagen.[1] Handle in a fume hood. Acetone is flammable.

Table 1: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Critical Note |

| Glutarimide | 113.11 | 1.0 | Substrate | Dry before use.[1] |

| 1,4-Dibromobutane | 215.91 | 3.0 - 4.0 | Electrophile | MUST be in excess to suppress dimer formation.[1] |

| Potassium Carbonate ( | 138.21 | 2.5 | Base | Anhydrous/Granular preferred.[1] |

| Acetone | 58.08 | N/A | Solvent | Reagent grade.[1] |

| Sodium Iodide (Optional) | 149.89 | 0.1 | Catalyst | Finkelstein catalyst to accelerate reaction (Br |

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

-

Charging: Add Glutarimide (1.13 g, 10.0 mmol) and Anhydrous

(3.45 g, 25.0 mmol) to the flask. -

Solvent Addition: Add Acetone (100 mL) .

-

Note: A relatively dilute concentration (0.1 M with respect to glutarimide) helps favor mono-alkylation.[1]

-

-

Electrophile Addition: Add 1,4-Dibromobutane (4.8 mL, ~8.6 g, 40.0 mmol) in one portion.

-

Expert Tip: Do not add the dibromide dropwise. High initial concentration of the electrophile is required to ensure the glutarimide anion encounters a dibromide molecule rather than a product molecule.

-

Phase 2: Reaction & Monitoring

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~60°C bath temperature) with vigorous stirring.

-

Duration: Reflux for 12–16 hours .

-

Monitoring (TLC):

-

Mobile Phase: Hexanes:Ethyl Acetate (6:4).[1]

-

Visualization:

stain or Iodine chamber (Glutarimide is not UV active; the product has weak UV absorbance, but iodine/stain is reliable). -

Observation: Look for the disappearance of the baseline spot (Glutarimide) and the appearance of a new spot at

.

-

Phase 3: Workup

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, -

Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap) to obtain a crude oil containing the product and excess 1,4-dibromobutane.

Phase 4: Purification

This is the most critical step to ensure pharmaceutical-grade purity.[1]

-

Removal of Excess Dibromide:

-

Option A (Vacuum Distillation): If working on >5g scale, distill off the excess 1,4-dibromobutane (bp ~197°C at atm; ~80-82°C at 1.3 kPa).[1] The residue is the crude product.

-

Option B (Column Chromatography - Recommended for <5g): The large excess of dibromide elutes first in non-polar solvents.

-

-

Chromatography Conditions:

Process Workflow Diagram

Figure 2: Operational Workflow

Caption: Step-by-step operational workflow emphasizing the chromatographic separation of the excess alkylating agent.

Quality Control & Validation

Expected Yield: 65% – 85% (isolated). Physical State: Colorless to pale yellow viscous oil (may solidify upon prolonged standing in freezer).[1]

Table 2: Analytical Characterization Data

| Technique | Parameter | Expected Signal | Interpretation |

| Diagnostic of N-alkylation (vs O-alkylation). | |||

| Confirms presence of alkyl bromide handle.[1] | |||

| Ring | Characteristic glutarimide ring protons. | ||

| Carbonyl carbon. | |||

| MS (ESI) | 248.0 / 250.0 | Characteristic 1:1 isotopic pattern of Bromine ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / High Dimer | Insufficient Dibromide | Ensure 4.0 equivalents of 1,4-dibromobutane are used. |

| Starting Material Remains | Incomplete Deprotonation | Grind |

| Product is Sticky/Impure | Residual Dibromide | 1,4-dibromobutane is an oil.[1] Run the column again with 100% Hexanes to wash it out completely. |

| O-Alkylation (Rare) | Solvent Effects | Ensure Acetone is used.[1][5] Highly polar aprotic solvents (DMF/DMSO) with harder cations sometimes favor O-alkylation, though rare for imides.[1] |

References

-

Yevich, J. P., et al. (1986).[6] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[1][6] Journal of Medicinal Chemistry, 29(3), 359–369. Link(Foundational reference for glutarimide-linker synthesis in Tiospirone context).

- Kuang, Y., et al. (2001). Synthesis of N-(4-bromobutyl)phthalimide. Chemical Reagents, 23(6), 359-361. (Protocol adaptation for glutarimide analogs using K2CO3/Acetone).

-

Konstantinidou, M., et al. (2018).[7] Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. European Journal of Organic Chemistry, 2018(48), 6714–6719. Link(General reactivity of glutarimide scaffold).

-

PubChem Compound Summary. (2023). N-(4-Bromobutyl)phthalimide (Analogous Protocol Data). Link.

Sources

Application Note: Optimization of N-Alkylation Parameters for Glutarimide Scaffolds using 1,4-Dibromobutane

Executive Summary